2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
“2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol” is a chiral pyrrolidine-based ethanol derivative featuring a benzyl-methyl-amino substituent on the pyrrolidine ring. The (S)-stereochemistry at the pyrrolidine ring and the presence of both hydrophilic (ethanol) and lipophilic (benzyl) groups suggest balanced physicochemical properties, making it a candidate for drug discovery or asymmetric catalysis .
Properties
IUPAC Name |
2-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)13-15-8-5-9-17(15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXMOGVTLJQRHR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-methyl-amino group. The final step involves the addition of the ethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial processes often employ robust catalysts and optimized reaction conditions to ensure high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous molecules (Table 1).
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Effects: The benzyl-methyl-amino group in the target compound enhances lipophilicity compared to cyclopropyl-methyl-amino (), which may improve blood-brain barrier penetration. Conversely, the methoxyethyl group in increases hydrophilicity, favoring renal excretion .
Stereochemical Considerations :
The (S)-configuration in the target compound contrasts with racemic mixtures in simpler analogues (e.g., ), which could lead to differences in enantioselective interactions with chiral biomolecules .
Pharmacological and Physicochemical Properties
- Lipophilicity :
The benzyl group confers higher logP values compared to methoxyethyl or cyclopropyl analogues, as seen in and . This may enhance membrane permeability but reduce aqueous solubility . - Metabolic Stability: The methyl-amino group in the target compound is less prone to oxidative metabolism than the isopropyl-amino group in , which could prolong half-life .
Research Findings
- Molecular Docking: Pyrrolidine-based ethanol derivatives (e.g., ) have shown affinity for dopamine and serotonin receptors in preclinical studies. The target compound’s benzyl group may sterically hinder interactions compared to smaller substituents like cyclopropyl .
Biological Activity
2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, case reports, and literature reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl group, and an ethanol moiety. Its chemical formula is and it has a CAS number of 1354016-47-9.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, likely involving receptor modulation. The precise mechanisms remain under investigation but may include:
- Agonistic or antagonistic effects at neurotransmitter receptors.
- Inhibition of enzymatic pathways related to disease processes.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds structurally related to this compound, particularly focusing on its pharmacological properties.
Pharmacological Effects
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzimidazole have demonstrated significant antibacterial effects, which may extend to the studied compound .
- Anticancer Potential : Research indicates that nitrogenous heterocycles, including pyrrolidine derivatives, exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on the central nervous system, suggesting potential applications in treating neurological disorders.
Data Tables
| Biological Activity | Reference |
|---|---|
| Antimicrobial (MIC values) | |
| Anticancer (cell lines tested) | |
| Neuropharmacological effects |
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values significantly lower than standard antibiotics like ciprofloxacin .
- Cancer Cell Lines : Research on pyrrolidine-based compounds demonstrated cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- CNS Activity : Investigations into the neuropharmacological effects of related compounds have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
